![molecular formula C23H24N2O B1230678 [2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone](/img/structure/B1230678.png)
[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3,4-dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
- Compounds related to 3,4-dimethyl phenyl bicyclo methanones, synthesized through cycloaddition reactions, have shown potential in antimicrobial and antioxidant activities. These activities were tested against various bacterial and fungal strains, indicating their possible application in combating microbial infections and oxidative stress (Thirunarayanan, 2015).
Synthesis and Structural Analysis
- Studies involving the synthesis of related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride and its derivatives have been conducted, emphasizing the importance of these compounds in chemical synthesis and structural analysis. This includes investigations into their molecular structure using NMR and other spectroscopic techniques (Rui, 2010).
Neuroprotective Activities
- Aryloxyethylamine derivatives, which include certain piperidinyl methanone compounds, have been evaluated for their neuroprotective activities. These studies have shown that some of these derivatives possess significant neuroprotective effects against cell death in PC12 cells, highlighting their potential use in treating neurodegenerative diseases (Zhong et al., 2020).
Crystal Structure and Stability Analysis
- Research into the crystal structure of derivatives like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone adducts have provided insights into molecular interactions and stability. This includes studies on intermolecular hydrogen bonding and molecular orientations (Revathi et al., 2015).
Pharmaceutical Synthesis
- The compound and its derivatives have been utilized in the synthesis of pharmaceutical agents. This includes work on novel compounds with potential therapeutic applications, highlighting the relevance of these chemicals in drug discovery and development (Abbasi et al., 2019).
Eigenschaften
Molekularformel |
C23H24N2O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
[2-(3,4-dimethylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O/c1-16-10-11-18(14-17(16)2)22-15-20(19-8-4-5-9-21(19)24-22)23(26)25-12-6-3-7-13-25/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
InChI-Schlüssel |
CGPOPEFAVJUOPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




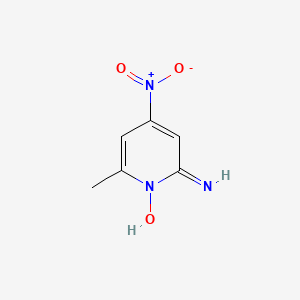

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1230600.png)
![2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1230601.png)
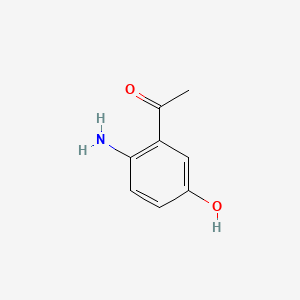
![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)

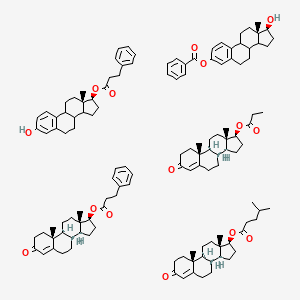
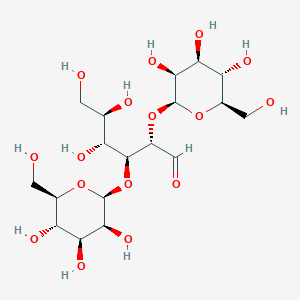
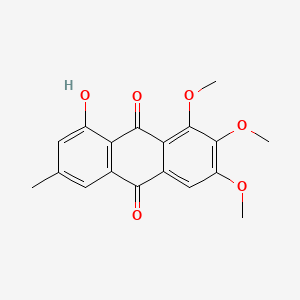
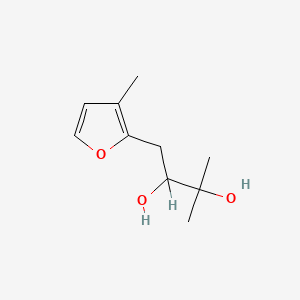
![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
